2-(2-(Ethoxymethyl)piperidin-1-yl)aniline
CAS No.: 2098117-71-4
Cat. No.: VC3200173
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098117-71-4 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 2-[2-(ethoxymethyl)piperidin-1-yl]aniline |
| Standard InChI | InChI=1S/C14H22N2O/c1-2-17-11-12-7-5-6-10-16(12)14-9-4-3-8-13(14)15/h3-4,8-9,12H,2,5-7,10-11,15H2,1H3 |
| Standard InChI Key | UVLMJXYJKZWDPH-UHFFFAOYSA-N |
| SMILES | CCOCC1CCCCN1C2=CC=CC=C2N |
| Canonical SMILES | CCOCC1CCCCN1C2=CC=CC=C2N |
Introduction
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a chemical compound with the molecular formula C14H22N2O. It is characterized by its molecular weight of 234.34 g/mol and a purity level of at least 95% . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a piperidine ring and an aniline group.
Synthesis and Preparation
While specific synthesis methods for 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or reductive amination. These methods typically require careful control of reaction conditions to achieve high yields and purity.
Research Findings and Challenges
Currently, there is a lack of comprehensive research findings specifically on 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline. The compound's potential in drug development or other chemical applications remains speculative without experimental data. Challenges in studying this compound include the need for detailed synthesis protocols, pharmacological testing, and toxicological assessments.
Note:
Due to the limited availability of specific information on 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline in the provided search results, this article focuses on general aspects of the compound and suggests areas for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume